what is the chemical structure of Butanimine
what is the chemical structure of Butanimine
An In-depth Technical Guide to the Chemical Structure of Butanimine and Its Isomers
Introduction
The term "Butanimine" is not a systematically recognized chemical name and can be considered ambiguous. It could potentially refer to constitutional isomers of C₄H₉N that contain a C=N double bond (an imine functional group), such as butan-1-imine or butan-2-imine (B13957168). However, in chemical literature and databases, the term is often conflated with the isomeric amines, butan-1-amine and butan-2-amine, which possess a C-N single bond. This guide provides a comprehensive overview of the chemical structures and properties of these four related compounds: the primary amines butan-1-amine and butan-2-amine, and the imines butan-1-imine and butan-2-imine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.
Isomeric Structures of C₄H₁₁N (Amines) and C₄H₉N (Imines)
The primary amines and imines of butane (B89635) represent two distinct classes of organic compounds with different chemical properties and reactivity.
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Butan-1-amine and Butan-2-amine are saturated compounds with the molecular formula C₄H₁₁N. They are primary amines where the amino group (-NH₂) is attached to the first or second carbon of the butane chain, respectively. Butan-2-amine is chiral and exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.
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Butan-1-imine and Butan-2-imine are unsaturated compounds with the molecular formula C₄H₉N, characterized by a carbon-nitrogen double bond (C=N). They are formed from the condensation of butanal and butan-2-one with ammonia (B1221849), respectively.
Below is a visual representation of these isomers.
Caption: Chemical structures of Butanamine and Butanimine isomers.
Butan-1-amine
Butan-1-amine, also known as n-butylamine, is a primary amine that is widely used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and rubber chemicals.
Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | butan-1-amine[1][2] |
| CAS Number | 109-73-9[1][3] |
| Molecular Formula | C₄H₁₁N[1][3] |
| Molecular Weight | 73.14 g/mol [1][2] |
| SMILES | CCCCN[1][2] |
| InChI | InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3[1][3] |
| InChIKey | HQABUPZFAYXKJW-UHFFFAOYSA-N[1][3] |
| Appearance | Colorless liquid with a fishy, ammonia-like odor[1][2] |
| Density | 0.741 g/cm³ at 20°C |
| Melting Point | -49 °C[1] |
| Boiling Point | 78 °C[4] |
| Solubility in Water | Miscible[1][4] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum of butan-1-amine in CDCl₃ shows the following characteristic signals:
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δ ~2.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the amino group (-CH₂-NH₂).
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δ ~1.4 ppm (m, 2H): Multiplet for the methylene (B1212753) protons in the middle of the butyl chain (-CH₂-).
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δ ~1.3 ppm (m, 2H): Multiplet for the other methylene protons in the butyl chain (-CH₂-).
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δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₃).
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δ ~1.1 ppm (s, 2H): A broad singlet for the amino group protons (-NH₂), which can vary in chemical shift and may exchange with D₂O.
¹³C NMR: The carbon NMR spectrum of butan-1-amine exhibits four distinct signals corresponding to the four carbon atoms in different chemical environments:
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δ ~42 ppm: Carbon attached to the nitrogen (-CH₂-NH₂).
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δ ~36 ppm: Methylene carbon beta to the nitrogen (-CH₂-).
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δ ~20 ppm: Methylene carbon gamma to the nitrogen (-CH₂-).
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δ ~14 ppm: Terminal methyl carbon (-CH₃).
IR Spectroscopy: The infrared spectrum of butan-1-amine displays characteristic absorption bands for a primary amine:
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3370 and 3290 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[5]
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2950-2850 cm⁻¹: Strong absorptions due to C-H stretching of the butyl group.
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1650-1580 cm⁻¹: N-H bending (scissoring) vibration.[6]
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1250-1020 cm⁻¹: C-N stretching vibration.[6]
Experimental Protocols for Synthesis
Synthesis from 1-Butanol (B46404) (Reductive Amination): A common industrial method for the synthesis of butan-1-amine is the reductive amination of 1-butanol.
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Reaction: CH₃(CH₂)₃OH + NH₃ → CH₃(CH₂)₃NH₂ + H₂O
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Protocol:
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Vapors of 1-butanol and ammonia are passed over a heated catalyst, typically alumina (B75360) (Al₂O₃) or a mixed oxide catalyst, at a temperature of 170-200°C under atmospheric pressure.[7]
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The reaction produces a mixture of mono-, di-, and tri-butylamines.
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The resulting mixture is cooled and the individual amines are separated by fractional distillation.
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Synthesis from 1-Chlorobutane (B31608): Butan-1-amine can also be prepared by the reaction of 1-chlorobutane with ammonia.
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Reaction: CH₃(CH₂)₃Cl + 2 NH₃ → CH₃(CH₂)₃NH₂ + NH₄Cl
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Protocol:
-
A solution of 1-chlorobutane in ethanol (B145695) is treated with an excess of aqueous or alcoholic ammonia in a sealed pressure vessel.[7]
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The mixture is heated to promote the nucleophilic substitution reaction.
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The resulting product mixture contains butan-1-amine, along with di- and tri-butylamine, and the ammonium (B1175870) chloride salt.
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The free amine is isolated by treatment with a strong base, followed by extraction and distillation.
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Butan-2-amine
Butan-2-amine, also known as sec-butylamine, is another primary amine isomer of butanamine. It is a chiral molecule and is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | butan-2-amine[8] |
| CAS Number | 13952-84-6 (racemic)[8] |
| Molecular Formula | C₄H₁₁N[8] |
| Molecular Weight | 73.14 g/mol [9] |
| SMILES | CCC(C)N[8] |
| InChI | InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3[8] |
| InChIKey | BHRZNVHARXXAHW-UHFFFAOYSA-N[8] |
| Appearance | Colorless liquid with a fishy, ammoniacal odor[8] |
| Density | 0.724 g/cm³ at 20°C[9] |
| Melting Point | -104 °C |
| Boiling Point | 63 °C[9] |
| Solubility in Water | Miscible[8] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum of butan-2-amine would show more complex splitting patterns due to the chirality and the presence of a methine group.
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δ ~2.8-3.0 ppm (m, 1H): Multiplet for the proton on the carbon bearing the amino group (-CH(NH₂)-).
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δ ~1.5 ppm (m, 2H): Multiplet for the methylene protons (-CH₂-).
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δ ~1.1 ppm (d, 3H): Doublet for the methyl group protons adjacent to the chiral center (-CH(NH₂)CH₃).
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δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₂CH₃).
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A broad singlet for the -NH₂ protons.
¹³C NMR: The carbon NMR spectrum of butan-2-amine would show four signals:
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δ ~50 ppm: Methine carbon attached to the nitrogen (-CH(NH₂)-).
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δ ~30 ppm: Methylene carbon (-CH₂-).
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δ ~23 ppm: Methyl carbon adjacent to the chiral center (-CH(NH₂)CH₃).
-
δ ~10 ppm: Terminal methyl carbon (-CH₂CH₃).
IR Spectroscopy: Similar to butan-1-amine, the IR spectrum of butan-2-amine exhibits:
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~3300-3400 cm⁻¹: Two bands for the N-H stretch of the primary amine.
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~2850-2950 cm⁻¹: C-H stretching vibrations.
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~1580-1650 cm⁻¹: N-H bending vibration.
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~1020-1250 cm⁻¹: C-N stretching vibration.
Experimental Protocols for Synthesis
Synthesis via Reductive Amination of Butan-2-one: Butan-2-amine can be synthesized by the reductive amination of butan-2-one (methyl ethyl ketone).
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Reaction: CH₃C(=O)CH₂CH₃ + NH₃ + H₂ → CH₃CH(NH₂)CH₂CH₃ + H₂O
-
Protocol:
-
Butan-2-one is reacted with ammonia in the presence of a reducing agent. Common laboratory reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
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The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol.
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An acid catalyst, such as acetic acid, is often added to facilitate the formation of the intermediate imine.
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The product is isolated by an aqueous workup to remove salts, followed by extraction and distillation.
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For enantioselective synthesis, a chiral catalyst or a biocatalyst (e.g., an amine dehydrogenase) can be employed.[7]
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Butan-1-imine
Butan-1-imine is the imine derivative of butanal. It is a less common and less stable compound compared to its amine counterparts.
Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | butan-1-imine |
| CAS Number | 4462-81-7 |
| Molecular Formula | C₄H₉N |
| Molecular Weight | 71.12 g/mol |
| SMILES | CCCN=C |
| InChI | InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
| InChIKey | FGYZDOMCQCMPRW-UHFFFAOYSA-N |
Spectroscopic Data
¹H NMR: The expected ¹H NMR signals for butan-1-imine would include a signal for the iminyl proton (-CH=NH) at a downfield chemical shift, typically in the range of 7-8 ppm. The protons on the carbon adjacent to the imine group would also be deshielded.
¹³C NMR: The carbon of the C=N double bond would appear significantly downfield in the ¹³C NMR spectrum, likely in the range of 160-170 ppm.
IR Spectroscopy: The key feature in the IR spectrum of butan-1-imine would be the C=N stretching vibration, which typically appears in the region of 1640-1690 cm⁻¹. An N-H stretching band would also be present around 3300 cm⁻¹.
Experimental Protocols for Synthesis
General Imine Formation: Butan-1-imine can be synthesized by the condensation reaction of butanal with ammonia.
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Reaction: CH₃CH₂CH₂CHO + NH₃ ⇌ CH₃CH₂CH₂CH=NH + H₂O
-
Protocol:
-
Butanal is reacted with a source of ammonia, such as a solution of ammonia in an organic solvent.
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The reaction is an equilibrium, and the removal of water is necessary to drive the reaction towards the imine product. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene (B28343) as the solvent) or by the use of a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[10]
-
The reaction is typically stirred at room temperature or with gentle heating.[10]
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The resulting imine is often used in situ for further reactions due to its potential instability.
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Butan-2-imine
Butan-2-imine is the imine formed from butan-2-one and ammonia.
Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | butan-2-imine[11][12] |
| CAS Number | 53626-93-0[11][12] |
| Molecular Formula | C₄H₉N[11][12] |
| Molecular Weight | 71.12 g/mol [3][12] |
| SMILES | CCC(=N)C[11][12] |
| InChI | InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-2H3[11][12] |
| InChIKey | BMMKPGVCTLTADE-UHFFFAOYSA-N[11][12] |
Spectroscopic Data
¹H NMR: The ¹H NMR spectrum of butan-2-imine would lack the downfield iminyl proton signal seen in butan-1-imine. The methyl and methylene groups adjacent to the C=N bond would be deshielded.
¹³C NMR: The carbon of the C=N double bond in butan-2-imine would also appear significantly downfield, in a similar range to butan-1-imine (160-170 ppm).
IR Spectroscopy: The IR spectrum would be characterized by a C=N stretching vibration in the 1640-1690 cm⁻¹ region. An N-H stretching band around 3300 cm⁻¹ would also be present.
Experimental Protocols for Synthesis
General Imine Formation from a Ketone: The synthesis of butan-2-imine follows a similar procedure to that of butan-1-imine, starting from butan-2-one.
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Reaction: CH₃C(=O)CH₂CH₃ + NH₃ ⇌ CH₃C(=NH)CH₂CH₃ + H₂O
-
Protocol:
-
Butan-2-one is reacted with ammonia.
-
Water is removed to drive the equilibrium, for example, by using a dehydrating agent or azeotropic distillation.
-
The reaction may be catalyzed by a mild acid.
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The product, butan-2-imine, is typically a reactive intermediate.
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Conclusion
This technical guide has provided a detailed examination of the chemical structures and properties of butan-1-amine, butan-2-amine, butan-1-imine, and butan-2-imine, clarifying the ambiguity associated with the term "Butanimine". For researchers and professionals in the chemical and pharmaceutical sciences, a clear understanding of the distinct properties and synthesis routes of these isomers is crucial for their effective application in research and development. The provided data, presented in structured tables, and the outlined experimental protocols offer a valuable resource for the study and utilization of these fundamental nitrogen-containing organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Butanamine, N-(1-methylpropyl)- [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Butanamine [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Butan-2-imine | C4H9N | CID 12355452 - PubChem [pubchem.ncbi.nlm.nih.gov]
